molecular formula C13H23BClNO2 B14789639 2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride

2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride

Cat. No.: B14789639
M. Wt: 271.59 g/mol
InChI Key: KBFYCXJEJBMIMB-UHFFFAOYSA-N
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Description

2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a boron-containing dioxaborolane ring fused to a pyrrolidine moiety. The presence of boron in its structure makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Dioxaborolane Ring: This step involves the reaction of a suitable boronic acid derivative with a diol to form the dioxaborolane ring. The reaction is usually carried out under anhydrous conditions and may require a catalyst such as a Lewis acid.

    Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable electrophile under basic conditions.

    Coupling of the Two Rings: The final step involves the coupling of the dioxaborolane and pyrrolidine rings. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives, which can further participate in various organic transformations.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron species, which can be useful in various applications.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boron atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, boronates, and various substituted derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.

    Industry: The compound is used in the development of new materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects. The compound can also participate in redox reactions, which can further influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: These compounds contain a boron atom bonded to two hydroxyl groups and are widely used in organic synthesis.

    Boranes: These are compounds containing boron-hydrogen bonds and are used as reducing agents and in hydroboration reactions.

    Borates: These are salts or esters of boric acid and are used in various industrial applications.

Uniqueness

2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride is unique due to its fused ring structure, which combines the properties of both dioxaborolane and pyrrolidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H23BClNO2

Molecular Weight

271.59 g/mol

IUPAC Name

2-(9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C13H22BNO2.ClH/c1-13(2)8-6-9(13)12-10(7-8)16-14(17-12)11-4-3-5-15-11;/h8-12,15H,3-7H2,1-2H3;1H

InChI Key

KBFYCXJEJBMIMB-UHFFFAOYSA-N

Canonical SMILES

B1(OC2CC3CC(C2O1)C3(C)C)C4CCCN4.Cl

Origin of Product

United States

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